molecular formula C15H23BO4 B12359534 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12359534
M. Wt: 278.15 g/mol
InChI Key: OCOGHCZEYPFITO-UHFFFAOYSA-N
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Description

Chromone-6-boronic acid pinacol ester: is a boronic ester derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of a boronic acid group attached to the chromone ring, stabilized by a pinacol ester. It is widely used in organic synthesis due to its stability and reactivity, particularly in Suzuki–Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromone-6-boronic acid pinacol ester typically involves the reaction of chromone with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed borylation of chromone using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods: Industrial production of chromone-6-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Chromone-6-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent and a catalyst. The reaction can be used to convert the boronic ester into a corresponding hydrocarbon.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

    Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed:

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

Chromone-6-boronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic esters has shown potential for developing new drugs, particularly in cancer treatment, due to their ability to inhibit proteasomes.

    Industry: Chromone-6-boronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of chromone-6-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 6-Quinolineboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester

Comparison: Chromone-6-boronic acid pinacol ester is unique due to its chromone backbone, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h7-8,10-11,13H,5-6,9H2,1-4H3

InChI Key

OCOGHCZEYPFITO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3C(C2)C(=O)C=CO3

Origin of Product

United States

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